molecular formula C16H21ClN2O2 B13784960 [2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride CAS No. 67049-83-6

[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride

Katalognummer: B13784960
CAS-Nummer: 67049-83-6
Molekulargewicht: 308.80 g/mol
InChI-Schlüssel: AEIZAROMHJVZGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride is a chemical compound with the CAS number 67049-83-6. It is known for its unique structure and properties, which make it valuable in various scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride involves several steps. One common method includes the reaction of naphthalene derivatives with dimethylcarbamoyl chloride under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes. Substitution reactions can result in various substituted naphthalene derivatives .

Wissenschaftliche Forschungsanwendungen

[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of [2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to [2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and industry .

Eigenschaften

CAS-Nummer

67049-83-6

Molekularformel

C16H21ClN2O2

Molekulargewicht

308.80 g/mol

IUPAC-Name

[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride

InChI

InChI=1S/C16H20N2O2.ClH/c1-17(2)11-14-13-8-6-5-7-12(13)9-10-15(14)20-16(19)18(3)4;/h5-10H,11H2,1-4H3;1H

InChI-Schlüssel

AEIZAROMHJVZGO-UHFFFAOYSA-N

Kanonische SMILES

C[NH+](C)CC1=C(C=CC2=CC=CC=C21)OC(=O)N(C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.